1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of new materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron transfer reactions, which can modulate biochemical pathways and enzyme activities. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylsulfanyl)phenyl]ethanone hydrobromide
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Comparison: Compared to these similar compounds, 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of novel compounds. Ongoing research continues to uncover its potential in medicine, biology, and beyond.
Properties
IUPAC Name |
1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3(9)4-5(7)8-6(10-2)11-4/h7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGESPDZKMNQVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355693 |
Source
|
Record name | 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39736-26-0 |
Source
|
Record name | 1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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